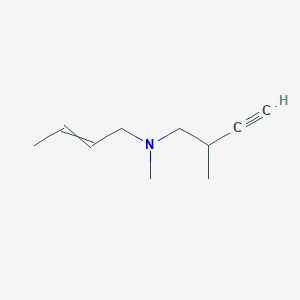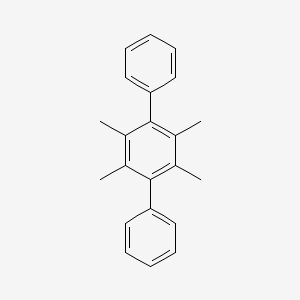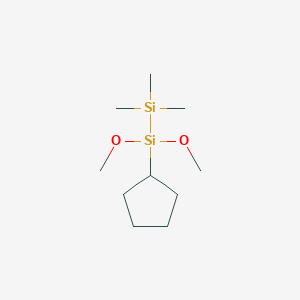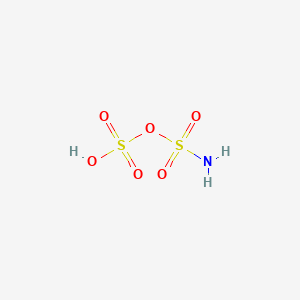
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine typically involves the reaction of appropriate alkynes and alkenes under specific conditions. One common method is the alkylation of N-methylamine with 2-methylbut-3-yn-1-yl halides, followed by a subsequent reaction with but-2-en-1-yl halides. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rates and selectivity. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and alkene groups, which can undergo various chemical transformations. These transformations can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-3-butyn-1-amine: Shares the alkyne functional group but lacks the alkene group.
N-methylbutan-2-amine: Contains a similar amine structure but does not have the alkyne or alkene groups.
Uniqueness
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine is unique due to the presence of both alkyne and alkene functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that possess only one type of functional group.
Eigenschaften
CAS-Nummer |
176661-04-4 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
N-but-2-enyl-N,2-dimethylbut-3-yn-1-amine |
InChI |
InChI=1S/C10H17N/c1-5-7-8-11(4)9-10(3)6-2/h2,5,7,10H,8-9H2,1,3-4H3 |
InChI-Schlüssel |
HSEJUSYCSBLLMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCN(C)CC(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)

![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)

![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)

![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)

![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
